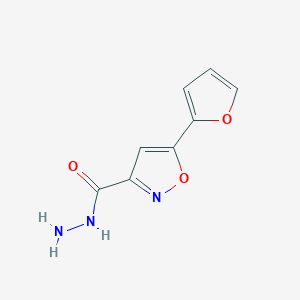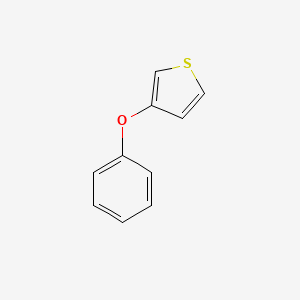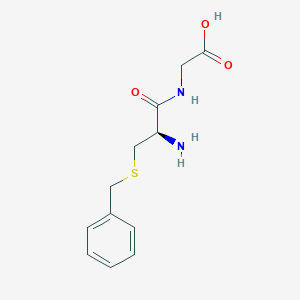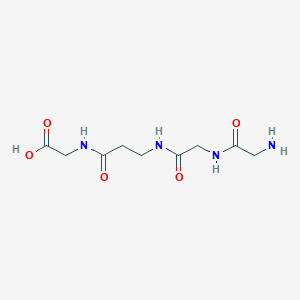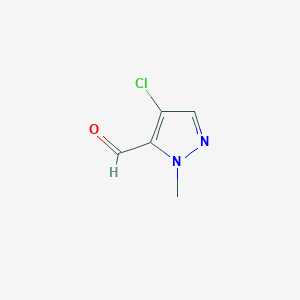
N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
概要
説明
N-(2-methoxyethyl)-2-piperazin-1-ylacetamide (Mepacrine) is an organic compound that is widely used in the scientific and medical fields. It is a derivative of piperazine and is commonly used as a research tool in organic chemistry, biochemistry and pharmacology. Mepacrine has been studied extensively and has a wide range of applications, including its use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
科学的研究の応用
Thermoresponsive Polymers
This compound has been used in the synthesis of thermoresponsive polymers . These polymers change their physical properties in response to changes in temperature. The compound is used to create Poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm), which exhibits thermoresponsive properties . The cloud point temperature (Tcp) of these polymers can be controlled by adjusting the degree of polymerization .
Block and Random Group-Transfer Copolymerization
The compound is used in block and random group-transfer copolymerization to synthesize PMOEAm-b-poly(N,N-dimethylacrylamide) (PDMAm) and PMOEAm-s-PDMAm and PMOEAm-b-poly(N,N-bis(2-ethoxyethyl)acrylamide) (PEOEAm) and PMOEAm-s-PEOEAm . These copolymers have different thermoresponsive properties depending on their structures .
Synthesis of Non-Ionic Polymers
The compound is used in the synthesis of non-ionic polymers, specifically Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) . This polymer combines the amide and ethyleneglycolether motifs, which are classical chemical motifs from non-ionic water-soluble polymers .
4. Reversible Addition Fragmentation Transfer (RAFT) Polymerization The compound is used in RAFT polymerization to synthesize PbMOEAm . This polymer exhibits a lower critical solution temperature (LCST)–type phase transition . The cloud points (CP) of these polymers can be adjusted by changing the molar masses and end groups .
Investigation of Hofmeister Series
The compound is used in the investigation of the Hofmeister series . The effect of added salts, particularly the role of the Hofmeister series, on the phase transition of PbMOEAm has been studied .
Synthesis of Block Copolymers
The compound is used in the synthesis of block copolymers . When PbMOEAm is attached to a long hydrophilic block of poly(N,N-dimethylacrylamide) (PDMAm), the cloud points of these block copolymers are strongly shifted towards higher temperatures .
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as 2’-o-(2-methoxyethyl) modified antisense oligonucleotides (asos), have been found to target specific rna sequences . This interaction can control processes that affect disease .
Mode of Action
Similar compounds, like 2’-o-(2-methoxyethyl) modified antisense oligonucleotides (asos), work by binding to their target rna sequences through complementary base pairing . This binding can inhibit the expression of certain genes, thereby controlling disease processes .
Biochemical Pathways
A study has shown that similar compounds can cause significant changes in metabolic profiles, indicating perturbations of energy metabolism, phospholipid metabolism, and fatty acid metabolism .
Pharmacokinetics
A study on a similar compound, a 2’-o-(2-methoxyethyl) modified antisense oligonucleotide, showed that it was well tolerated in non-human primates after chronic dosing . The study also indicated that the overall safety profile was very similar to that of the unconjugated 2’-O-(2-methoxyethyl) modified antisense oligonucleotides .
Result of Action
Similar compounds have been shown to have significant effects on metabolic profiles, indicating changes in energy metabolism, phospholipid metabolism, and fatty acid metabolism .
Action Environment
It’s worth noting that similar compounds, such as nitrate ester-based energetic materials, require stabilizing agents to inhibit and slow down decomposition reactions that can occur under ambient conditions .
特性
IUPAC Name |
N-(2-methoxyethyl)-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-14-7-4-11-9(13)8-12-5-2-10-3-6-12/h10H,2-8H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFDFRNQDABKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276113 | |
| Record name | N-(2-Methoxyethyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-piperazin-1-ylacetamide | |
CAS RN |
871217-34-4 | |
| Record name | N-(2-Methoxyethyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyethyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

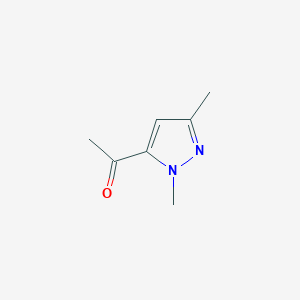
![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)
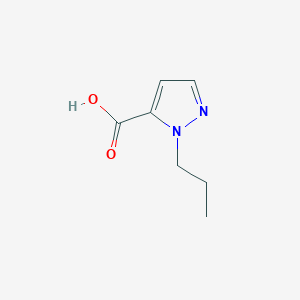
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1353362.png)

